molecular formula C17H19NO4S3 B2699163 Methyl 4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate CAS No. 1705514-74-4

Methyl 4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate

Cat. No. B2699163
CAS RN: 1705514-74-4
M. Wt: 397.52
InChI Key: UEXIBUOGHZIMQM-UHFFFAOYSA-N
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Description

“Methyl 4-(thiophen-2-yl)benzoate” is a biochemical used for proteomics research . It has a molecular formula of C12H10O2S and a molecular weight of 218.28 .


Molecular Structure Analysis

The InChI code for “Methyl 4-(thiophen-2-yl)benzoate” is 1S/C12H10O2S/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-(thiophen-2-yl)benzoate” is a solid substance . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Material Development

  • Nonlinear Optical Materials : A study by Chou et al. (1996) on the synthesis of sulfone-substituted thiophene chromophores highlights the compound's utility in developing materials with efficient second-order optical nonlinearities, high thermal stability, and good transparency for nonlinear optical applications. This research indicates the potential of such compounds in the field of photonics and optoelectronics (Chou et al., 1996).

  • Electrochemical Synthesis : Turac et al. (2008) have synthesized a water-soluble and self-doped polythiophene derivative via electrochemical polymerization, showcasing the versatility of thiophene-based compounds in creating conductive polymers with potential applications in electronics and materials science (Turac et al., 2008).

  • Antimicrobial Activity : Research by Ghorab et al. (2017) on the synthesis of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide and its derivatives demonstrated interesting antimicrobial activities. This suggests the potential of thiophene and sulfonamide-based compounds in developing new antimicrobial agents (Ghorab et al., 2017).

  • Catalyst-Free Green Synthesis : Bhat et al. (2015) described an efficient protocol for synthesizing methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates with potential in vitro antimicrobial and antifungal activities. This highlights the compound's role in facilitating environmentally friendly chemical syntheses (Bhat et al., 2015).

  • Alkylating Agent : Shouji et al. (1994) synthesized poly(methyl-4-phenylthiophenylsulfonium) demonstrating its application as an alkylating agent. This research opens pathways for using such compounds in organic synthesis and potentially in drug development processes (Shouji et al., 1994).

Safety and Hazards

“Methyl 4-(thiophen-2-yl)benzoate” is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of “Methyl 4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate”. Given the interest in similar compounds for use in photovoltaics and as fluorescent sensors , this compound could also be a subject of interest in these areas.

properties

IUPAC Name

methyl 4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S3/c1-22-17(19)13-4-6-14(7-5-13)25(20,21)18-9-8-16(24-12-10-18)15-3-2-11-23-15/h2-7,11,16H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXIBUOGHZIMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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